molecular formula C12H10O2 B147030 1'-Hydroxy-2'-acetonaphthone CAS No. 711-79-5

1'-Hydroxy-2'-acetonaphthone

Cat. No. B147030
Key on ui cas rn: 711-79-5
M. Wt: 186.21 g/mol
InChI Key: JBGJVMVWYWUVOW-UHFFFAOYSA-N
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Patent
US08680108B2

Procedure details

To a stirred solution of 1-(1-hydroxy-2-naphthyl)ethanone (5.00 g, 26.8 mmol, from Aldrich) in acetic acid (100 mL) was added N-chlorosuccinimide (3.94 g, 29.5 mmol) and the resulting mixture heated at 100° C. for 18 hours. After allowing to be cooled to ambient temperature, the reaction mixture was concentrated in vacuo and then diluted with ethyl acetate. The precipitated solid was collected by filtration to afford the desired product (3.98 g, 67%). LCMS calculated for C12H10ClO2 (M+H)+: m/z=221.0; Found: 221.1.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.94 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
67%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][C:3]=1[C:12](=[O:14])[CH3:13].[Cl:15]N1C(=O)CCC1=O>C(O)(=O)C>[Cl:15][C:5]1[C:6]2[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=2)[C:2]([OH:1])=[C:3]([C:12](=[O:14])[CH3:13])[CH:4]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
OC1=C(C=CC2=CC=CC=C12)C(C)=O
Name
Quantity
3.94 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to be cooled to ambient temperature
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated in vacuo
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate
FILTRATION
Type
FILTRATION
Details
The precipitated solid was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(C2=CC=CC=C12)O)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.98 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 67.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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